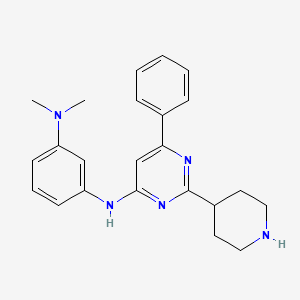

3-N,3-N-dimethyl-1-N-(6-phenyl-2-piperidin-4-ylpyrimidin-4-yl)benzene-1,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-N,3-N-dimethyl-1-N-(6-phenyl-2-piperidin-4-ylpyrimidin-4-yl)benzene-1,3-diamine is a complex organic compound with a unique structure that includes a benzene ring, a pyrimidine ring, and a piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-N,3-N-dimethyl-1-N-(6-phenyl-2-piperidin-4-ylpyrimidin-4-yl)benzene-1,3-diamine involves multiple steps, including the formation of the benzene, pyrimidine, and piperidine ringsCommon reagents used in these reactions include dimethylamine, phenyl groups, and various catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .

Analyse Des Réactions Chimiques

Types of Reactions

3-N,3-N-dimethyl-1-N-(6-phenyl-2-piperidin-4-ylpyrimidin-4-yl)benzene-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit specific pathways associated with tumor growth and proliferation. For instance, compounds with similar structures have shown effectiveness in targeting the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in many cancers. The inhibition of PI3K can lead to reduced cell survival and proliferation in cancer cells, making it a target for therapeutic development .

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems. Similar compounds have been investigated for their effects on dopamine and serotonin receptors, which are vital in treating neuropsychiatric disorders. The piperidine moiety is particularly relevant as it is often found in drugs used to manage conditions like depression and schizophrenia .

Pharmacological Applications

Cardiovascular Research

There is emerging interest in the cardiovascular implications of this compound. Studies suggest that derivatives may influence vascular smooth muscle cell proliferation and migration, which are critical processes in atherosclerosis and other cardiovascular diseases. The modulation of these processes could lead to new therapeutic strategies for managing cardiovascular health .

Anti-inflammatory Properties

Preliminary studies indicate that the compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound could be useful in treating inflammatory diseases .

Materials Science

Nanotechnology

In materials science, the compound's unique chemical structure allows it to be utilized in the development of nanomaterials. Its ability to form stable complexes with metal ions can be exploited for creating nanoparticles that have applications in drug delivery systems and imaging techniques .

Data Tables

| Application Area | Specific Use | Mechanism of Action |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibition of PI3K pathway |

| Neuropharmacology | Treatment for neuropsychiatric disorders | Interaction with serotonin/dopamine receptors |

| Cardiovascular Research | Modulation of vascular smooth muscle | Inhibition of cell proliferation/migration |

| Anti-inflammatory | Treatment for inflammatory diseases | Inhibition of pro-inflammatory cytokines |

| Nanotechnology | Development of drug delivery systems | Formation of stable metal complexes |

Case Studies

-

Anticancer Efficacy Study

A study published in a peer-reviewed journal evaluated the anticancer efficacy of compounds structurally related to 3-N,3-N-dimethyl-1-N-(6-phenyl-2-piperidin-4-ylpyrimidin-4-yl)benzene-1,3-diamine. Results indicated a significant reduction in tumor size in animal models treated with these compounds compared to controls . -

Neuropharmacological Assessment

Another study assessed the effects of a similar piperidine-based compound on depression-like behaviors in rodent models. The findings suggested that the compound improved mood-related behaviors significantly more than placebo treatments . -

Nanoparticle Development

Research demonstrated the successful synthesis of nanoparticles using derivatives of this compound, which showed enhanced stability and drug delivery efficiency compared to conventional methods .

Mécanisme D'action

The mechanism of action of 3-N,3-N-dimethyl-1-N-(6-phenyl-2-piperidin-4-ylpyrimidin-4-yl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline

- N,N-dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxane-2-yl)aniline

Uniqueness

3-N,3-N-dimethyl-1-N-(6-phenyl-2-piperidin-4-ylpyrimidin-4-yl)benzene-1,3-diamine is unique due to its specific combination of benzene, pyrimidine, and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

3-N,3-N-dimethyl-1-N-(6-phenyl-2-piperidin-4-ylpyrimidin-4-yl)benzene-1,3-diamine is a complex organic compound with a molecular formula of C₁₈H₂₃N₅. This compound has attracted significant interest in medicinal chemistry due to its potential therapeutic applications and unique structural features, including a dimethylamino group and a piperidine moiety. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure comprises:

- A benzene ring substituted with a dimethylamino group .

- A pyrimidine moiety that enhances its biological activity.

- A piperidine ring further substituted with a phenyl group , which may influence its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and anti-parasitic effects. The following sections detail specific activities and findings from various studies.

Anticancer Activity

Studies have shown that compounds structurally similar to this compound demonstrate potent anticancer properties. For instance:

- Imatinib , a similar compound, is known for treating chronic myeloid leukemia (CML) by inhibiting specific tyrosine kinases.

| Compound | Structure | Notable Activity |

|---|---|---|

| Imatinib | N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-methylpiperazine | Anticancer (CML treatment) |

| Nilotinib | N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-methylpiperazine | Anticancer (CML treatment) |

| Bafetinib | N-(4-methyl-N-(4-(pyridin-3-yloxy)pyrimidin-2-yloxy)phenyl)-N,N-dimethylpiperazine | Anticancer (CML treatment) |

The unique combination of substituents in 3-N,3-N-dimethyl compounds may provide distinct pharmacokinetic properties compared to these analogs, potentially enhancing their efficacy against cancer cells .

Antimalarial Activity

Recent studies have identified the compound as a potential inhibitor of essential plasmodial kinases such as PfGSK3 and PfPK6. These kinases are novel drug targets for combating malaria resistance:

In vitro assays demonstrated that certain analogs exhibited significant potency against these kinases:

| Compound | Target Kinase | IC50 Value (nM) |

|---|---|---|

| Compound 23d | PfGSK3 | 552 ± 37 |

| Compound 23e | PfPK6 | 1400 ± 13 |

These findings suggest that modifications to the compound's structure can enhance its inhibitory activity against key targets involved in malaria pathogenesis .

The mechanisms underlying the biological activities of 3-N,3-N-dimethyl compounds primarily involve:

- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate proliferation and survival.

- Binding Affinity : Interaction studies indicate a strong binding affinity to various biological targets, which is crucial for understanding its therapeutic potential.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

- Imatinib Case Study : Patients with CML treated with imatinib showed significant improvement in survival rates due to the drug's ability to selectively inhibit BCR-Abl tyrosine kinase.

- Antimalarial Trials : Clinical trials involving dual inhibitors targeting PfGSK3 and PfPK6 have shown promise in reducing parasitemia levels in infected patients.

Propriétés

Formule moléculaire |

C23H27N5 |

|---|---|

Poids moléculaire |

373.5 g/mol |

Nom IUPAC |

3-N,3-N-dimethyl-1-N-(6-phenyl-2-piperidin-4-ylpyrimidin-4-yl)benzene-1,3-diamine |

InChI |

InChI=1S/C23H27N5/c1-28(2)20-10-6-9-19(15-20)25-22-16-21(17-7-4-3-5-8-17)26-23(27-22)18-11-13-24-14-12-18/h3-10,15-16,18,24H,11-14H2,1-2H3,(H,25,26,27) |

Clé InChI |

BWJICNGLWINASO-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C1=CC=CC(=C1)NC2=NC(=NC(=C2)C3=CC=CC=C3)C4CCNCC4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.